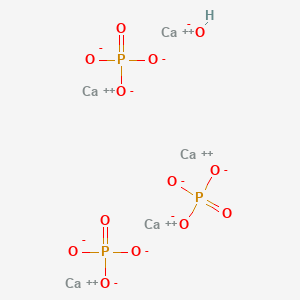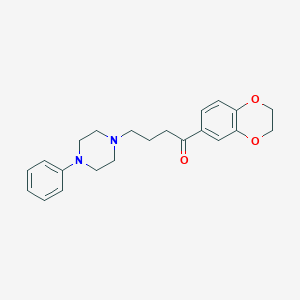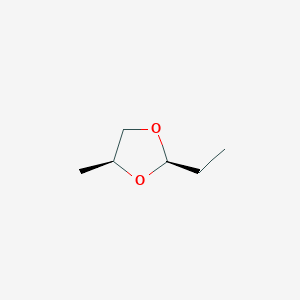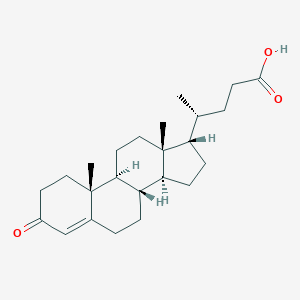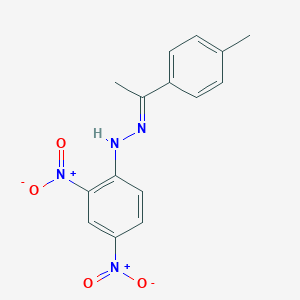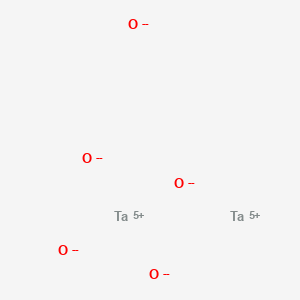![molecular formula C12H13N5S B223627 2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DMDBS and has been studied extensively for its biological and chemical properties. In
作用机制
The mechanism of action of DMDBS varies depending on its application. In anti-cancer research, DMDBS has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately cell death. In anti-inflammatory research, DMDBS has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. In agriculture research, DMDBS has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes.
生化和生理效应
DMDBS has been shown to have both biochemical and physiological effects. In anti-cancer research, DMDBS has been shown to induce apoptosis (programmed cell death) in cancer cells. In anti-inflammatory research, DMDBS has been shown to decrease the production of inflammatory mediators such as prostaglandins. In agriculture research, DMDBS has been shown to inhibit the growth of fungi and insects by disrupting their cellular processes. Physiologically, DMDBS has been shown to have low toxicity in animal studies, making it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of using DMDBS in lab experiments is its versatility. It can be easily synthesized and has a wide range of potential applications. Additionally, DMDBS has been shown to have low toxicity in animal studies, making it a safer alternative to other compounds. One limitation of using DMDBS in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for DMDBS research. In medicine, further studies are needed to explore its potential as an anti-cancer agent and as a treatment for neurological disorders. In agriculture, further studies are needed to explore its potential as a fungicide and insecticide. In material science, further studies are needed to explore its potential as a corrosion inhibitor and as a component in organic electronic devices. Additionally, further studies are needed to optimize the synthesis method of DMDBS to increase yields and reduce impurities.
合成方法
The synthesis of DMDBS involves the reaction of 2-mercaptobenzimidazole and 4,5-dimethyl-1,2,4-triazole-3-thiol with formaldehyde in the presence of a base catalyst. This method has been optimized to produce high yields of DMDBS with minimal impurities. The resulting product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学研究应用
DMDBS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMDBS has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease. In agriculture, DMDBS has been studied for its potential use as a fungicide and insecticide. In material science, DMDBS has been studied for its potential use as a corrosion inhibitor and as a component in organic electronic devices.
属性
产品名称 |
2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole |
|---|---|
分子式 |
C12H13N5S |
分子量 |
259.33 g/mol |
IUPAC 名称 |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C12H13N5S/c1-8-15-16-12(17(8)2)18-7-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7H2,1-2H3,(H,13,14) |
InChI 键 |
YIPOXPXQMFDWLB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C)SCC2=NC3=CC=CC=C3N2 |
规范 SMILES |
CC1=NN=C(N1C)SCC2=NC3=CC=CC=C3N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
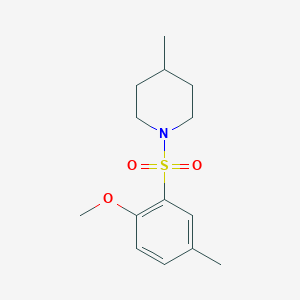
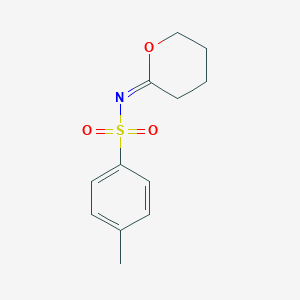
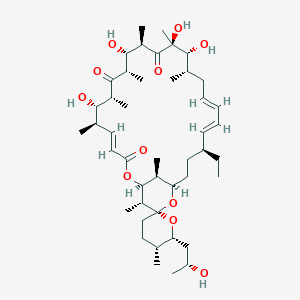
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
